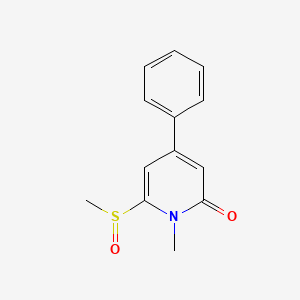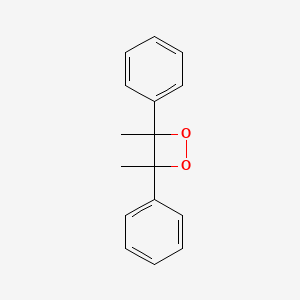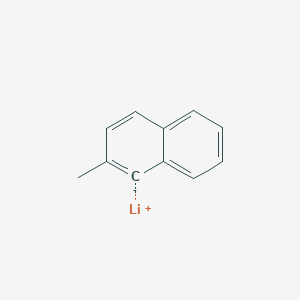
lithium;2-methyl-1H-naphthalen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-methyl-1H-naphthalen-1-ide is a compound that belongs to the class of alkali metal naphthalenides. These compounds are known for their powerful reducing properties and have been extensively used in various chemical reactions and industrial applications. The compound is formed by the reaction of lithium with 2-methyl-1H-naphthalene, resulting in a highly reactive species that can participate in a variety of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 2-methyl-1H-naphthalene in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
Li+2-methyl-1H-naphthalene→this compound
The reaction is usually performed at low temperatures to enhance the stability of the resulting lithium naphthalenide solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-methyl-1H-naphthalen-1-ide is known to undergo several types of chemical reactions, including:
Reduction: It acts as a strong reducing agent, capable of reducing various organic and inorganic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Polymerization: It can initiate anionic polymerization reactions, leading to the formation of polymers with well-defined structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and epoxides. The reactions are typically carried out in ether solvents under an inert atmosphere to prevent degradation of the reactive species .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reduction reactions can yield alcohols, amines, or hydrocarbons, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Lithium;2-methyl-1H-naphthalen-1-ide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which lithium;2-methyl-1H-naphthalen-1-ide exerts its effects involves the transfer of electrons from the lithium atom to the naphthalene ring, creating a highly reactive radical anion. This radical anion can then participate in various chemical reactions, acting as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium naphthalenide: Similar in structure but without the methyl group, it also acts as a powerful reducing agent.
Sodium naphthalenide: Similar in reactivity but uses sodium instead of lithium, resulting in slightly different reaction conditions and products.
Uniqueness
Lithium;2-methyl-1H-naphthalen-1-ide is unique due to the presence of the methyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where tailored reactivity is required .
Propriétés
Numéro CAS |
72764-49-9 |
|---|---|
Formule moléculaire |
C11H9Li |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
lithium;2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.Li/c1-9-6-7-10-4-2-3-5-11(10)8-9;/h2-7H,1H3;/q-1;+1 |
Clé InChI |
DSUWEIGDKGJDHC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=[C-]C2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


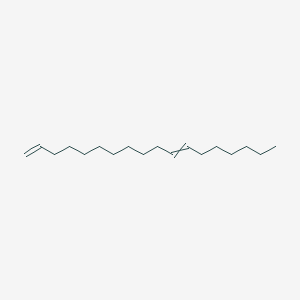
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
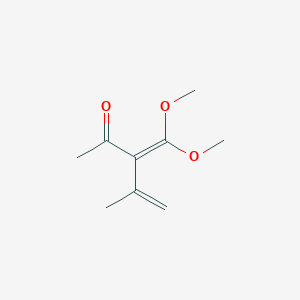
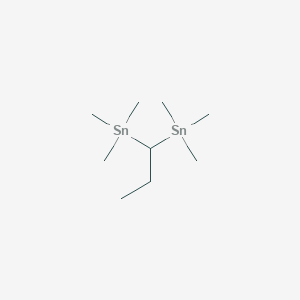
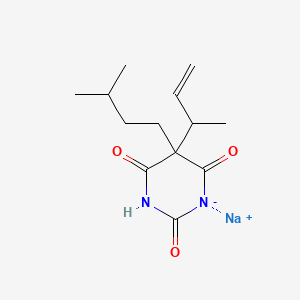


![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

methanone](/img/structure/B14478221.png)
